1-hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine
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Overview
Description
1-Hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine is an organic compound classified as a hydroxylamine It is known for its unique structure, which includes a hydroxyl group attached to a nitrogen atom within a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine typically involves the reduction of its corresponding nitroxide radical. One common method is the reduction of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) using hydrogen donors such as sodium borohydride or ascorbic acid under mild conditions . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary depending on the desired yield and purity. Continuous flow reactors and other advanced techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine undergoes various chemical reactions, including:
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, potassium permanganate.
Reduction: Sodium borohydride, ascorbic acid.
Substitution: Various alkylating agents and nucleophiles.
Major Products Formed
Oxidation: 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
Reduction: Secondary amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
1-Hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a mild base and a precursor for the synthesis of other compounds.
Biology: Investigated for its potential as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as a stabilizer in polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine involves its ability to donate and accept electrons, making it a versatile redox agent. Its molecular targets include various enzymes and proteins that participate in redox reactions. The compound can modulate oxidative stress and influence cellular pathways related to redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A well-known nitroxide radical used in various oxidation reactions.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another hydroxylamine with similar properties but different reactivity.
Uniqueness
1-Hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine stands out due to its specific isotopic labeling with nitrogen-15, which can be advantageous in certain spectroscopic studies. Its unique structure and reactivity profile make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
173.26 g/mol |
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethyl(115N)azinan-4-amine |
InChI |
InChI=1S/C9H20N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7,12H,5-6,10H2,1-4H3/i11+1 |
InChI Key |
AYSOUYKQIUYGFR-KHWBWMQUSA-N |
Isomeric SMILES |
CC1(CC(CC([15N]1O)(C)C)N)C |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N)C |
Origin of Product |
United States |
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